アセトンヒドラゾン

説明

Synthesis Analysis

Acetone hydrazones are typically synthesized through the condensation reaction between acetone and hydrazine derivatives. The reaction conditions, such as temperature, solvent, and the molar ratio of reactants, significantly influence the yield and purity of the acetone hydrazone products. For example, the synthesis of 1-isopropylidene-2-methylhydrazine, a type of acetone hydrazone, involves the reaction of acetone with an excess of hydrazine in the presence of a drying agent (Sabaté & Delalu, 2012).

Molecular Structure Analysis

The molecular structure of acetone hydrazones is characterized by the presence of a hydrazone linkage, which can significantly affect the compound's physical and chemical properties. X-ray diffraction studies have been utilized to elucidate the crystal and molecular structures of various acetone hydrazones. For instance, the molecular and crystal structure of acetone N-methyl-N-(4-chloro-1-phthalazinyl)hydrazone and its bisulfate was determined, revealing the rotational flexibility around the C-N and N-N bonds within the hydrazone group (Litvinov et al., 1982).

Chemical Reactions and Properties

Acetone hydrazones undergo various chemical reactions, including oxidation, coordination with metals, and participation in cycloaddition reactions. Their reactivity is largely influenced by the hydrazone functionality, which can act as a nucleophile or an electrophile depending on the reaction conditions. For example, acetone hydrazones have been employed as ligands to form complexes with transition metals, which are useful in catalysis and material science (Aggarwal & Rao, 1978).

科学的研究の応用

ヒドラゾンの合成、キナゾリン、およびシッフ塩基

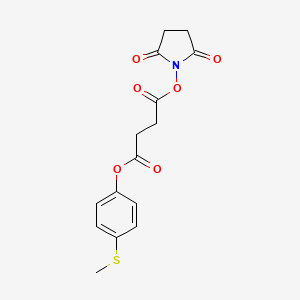

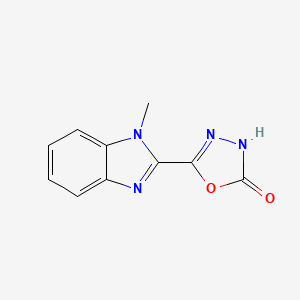

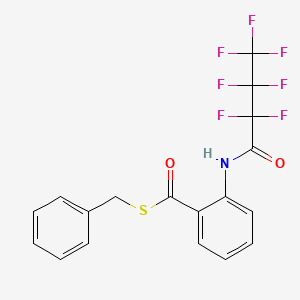

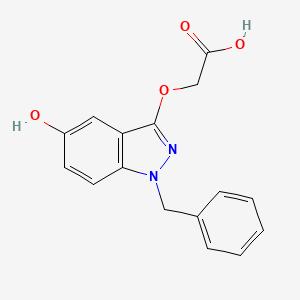

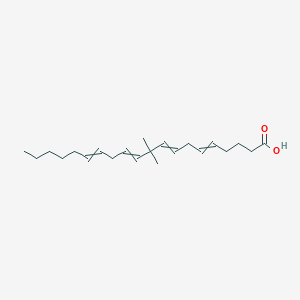

アセトンヒドラゾンは、ヒドラゾン、キナゾリン、およびシッフ塩基の合成に使用されます {svg_1} {svg_2}. 合成は、適切なアルデヒドを4つのヒドラジドと組み合わせることで実現されます。 それらの調製のためのさまざまなアプローチが記述されており、溶液ベースの合成、メカノシンセシス、および固体状態の溶融反応が含まれます {svg_3} {svg_4}.

ケモメトリックスアプローチを使用した反応モニタリング

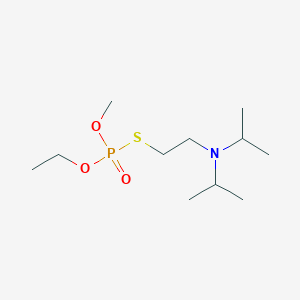

アセトンヒドラゾンを含む反応は、ケモメトリックスアプローチを使用して監視されます {svg_5} {svg_6}. このアプローチは、反応プロファイルと反応時間に関する洞察を提供します {svg_7} {svg_8}.

合成後の修飾

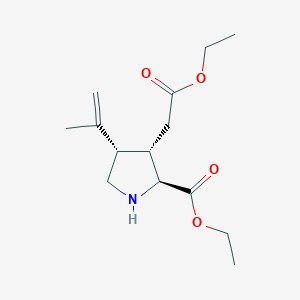

結晶性アミン官能化ヒドラゾンは、3-または4-ピリジンカルバルデヒド蒸気との反応で合成後の修飾を受け、ヒドラゾン-シッフ塩基を形成します {svg_9} {svg_10}.

温度応答性の色変化

アルデヒドとヒドラジンから得られたアジンの色は、温度変化に応じて可逆的に変化します {svg_11} {svg_12}.

抗炎症薬の送達

ヒドラゾンの主な用途の1つは、制御放出のために抗炎症薬をリンクすることです {svg_13}.

がん治療研究

アセトンヒドラゾンを含むヒドラゾン化学物質は、独自の生物学的活性と優れた配位能力を持っており、製薬研究のホットトピックとなっています {svg_14}. それらは、がん治療における潜在的な用途について研究されています {svg_15}.

作用機序

Target of Action

Acetone hydrazone, also known as propan-2-ylidenehydrazine, is a product of the condensation of acetone and hydrazine . The primary targets of acetone hydrazone are aldehydes and ketones . These compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The mode of action of acetone hydrazone involves a nucleophilic addition reaction. The nitrogen in the hydrazone acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde or ketone . This reaction forms an intermediate hydrazone .

Biochemical Pathways

The biochemical pathway of acetone hydrazone involves the Wolff-Kishner reduction . This process removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Pharmacokinetics

The pharmacokinetics of acetone hydrazone, a metabolite of hydralazine, was investigated after intravenous administration to rats . Plasma concentrations of acetone hydrazone, hydralazine, and hydralazine pyruvic acid hydrazone were simultaneously determined by a specific HPLC method . A five-compartment pharmacokinetic model was presented to elucidate the disposition of acetone hydrazone and two products, hydralazine and hydralazine pyruvic acid hydrazone .

Result of Action

The result of the action of acetone hydrazone is the conversion of aldehydes and ketones to alkanes . This is achieved through the formation of an intermediate hydrazone, which then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Action Environment

The action of acetone hydrazone can be influenced by environmental factors. For instance, it is susceptible to disproportionation to revert to acetone azine and hydrazine, especially in the presence of water . Additionally, the hydrazone-based bond is stable at neutral pH (in the blood), but is rapidly destroyed in the acidic environment of lysosomes of the cell .

Safety and Hazards

特性

IUPAC Name |

propan-2-ylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c1-3(2)5-4/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQXKYSNGXUDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967276 | |

| Record name | (Propan-2-ylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5281-20-9 | |

| Record name | 2-Propanone, hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5281-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005281209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Propan-2-ylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)

![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)

![2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1199829.png)